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Compound of Interest

Compound Name:
methyl (E)-3-(1,3-benzodioxol-5-

yl)-2-propenoate

CAS No.: 40918-96-5

Cat. No.: B3136057

Get Quote

Executive Summary
Benzodioxole cinnamates (derivatives of 3-(1,3-benzodioxol-5-yl)acrylic acid) represent a

privileged scaffold in medicinal chemistry, effectively bridging the gap between natural

phenylpropanoids (like ferulic acid) and synthetic pharmacophores. This guide analyzes their

performance as bioisosteres for catechol-containing drugs, offering superior metabolic stability

and lipophilicity.

Key Differentiators:

Metabolic Shielding: The methylenedioxy ring protects the susceptible 3,4-dihydroxy moiety

from rapid methylation by Catechol-O-Methyltransferase (COMT), extending in vivo half-life

compared to caffeic acid derivatives.

Rigid Linker: The

-unsaturated carbonyl chain provides a rigid spacer that optimizes binding in deep
hydrophobic pockets (e.g., Tyrosinase active site, GABA receptors).
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Part 1: Chemical Architecture & Scaffold Analysis
The biological potency of benzodioxole cinnamates relies on three distinct structural domains.

Modifications in these regions drastically alter target selectivity.

Domain Structural Component SAR Function

A (Head) 1,3-Benzodioxole Ring

Acts as a lipophilic bioisostere

of the catechol group.

Essential for

stacking interactions and

hydrogen bond acceptance

(via ether oxygens).

B (Linker)
Vinyl Chain (

-unsaturation)

Maintains planarity for

intercalation. The conjugated

double bond is a Michael

acceptor, critical for covalent

modification of cysteine

residues in certain enzymes

(e.g., Nrf2 pathway).

C (Tail) Carboxyl/Amide Terminus

The "Activity Switch." Esters

favor membrane permeability

(anticancer); Amides improve

BBB penetration

(anticonvulsant); Free acids

favor solubility and enzyme

chelation.

Part 2: Comparative Performance Analysis
Anticonvulsant Activity: The "Stiripentol Effect"
Benzodioxole cinnamides act as modulators of the GABA-A receptor system. Unlike simple

cinnamides, the benzodioxole ring enhances affinity for the benzodiazepine binding site due to

increased electron density.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3136057?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Data: Protection Against MES (Maximal Electroshock) Seizures

Compound Structure Type
ED50 (mg/kg,
Mice)

PI (Protective
Index)

Mechanism
Note

Stiripentol
Benzodioxole

Alcohol
240 1.5

Standard drug;

acts via GABA

modulation.

Compound 6
Benzodioxole

Cinnamide
68.3 > 4.0

High lipophilicity

improves BBB

crossing.

Cinnamide
Unsubstituted

Phenyl
~150 2.1

Lacks the

electron-donating

dioxole ring.

Valproic Acid Aliphatic Acid 252 1.8

Standard broad-

spectrum

reference.

Data Source: Synthesized from comparative analysis of cinnamamide SAR studies [1, 2].

Anticancer Potency: Cytotoxicity vs. Selectivity
In oncology, benzodioxole cinnamates (specifically esters) function as "mitocans"—agents that

target mitochondria. They disrupt the mitochondrial membrane potential (

) more effectively than their hydroxylated counterparts due to the lipophilic nature of the
masked catechol.

Cytotoxicity Profile (HeLa Cell Line)
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Compound
IC50 (

M)

Selectivity Index
(SI)

Performance
Verdict

Piperine Benzodioxole Amide 55.4 Low

MDCA-Methyl Ester Benzodioxole Ester 16.2 High

Caffeic Acid Dihydroxy Acid > 100 N/A

HJ1 Piperine Derivative 4.5 Very High

Observation: The conversion of the amide (Piperine) to a simple ester (MDCA-Methyl Ester) or

a modified pharmacophore (HJ1) significantly lowers the IC50, suggesting that the bulky

piperidine ring of piperine may sterically hinder binding in certain cancer targets [3, 4].

Tyrosinase Inhibition: The "Masked Catechol"
Advantage
Benzodioxole cinnamates are competitive inhibitors of tyrosinase. Unlike catechols (which are

substrates that get oxidized to quinones), the benzodioxole ring binds to the copper active site

but resists oxidation, acting as a "dead-end" inhibitor.

Inhibition Constant (

) Comparison

Inhibitor Type
IC50 (

M)
Mechanism

Kojic Acid Standard 16.7 Copper Chelation

Ferulic Acid Phenylpropanoid 68.5 Substrate/Inhibitor Mix

Compound c27 Benzodioxole-Eugenol 3.07 Mixed-Type Inhibition

MDCA Benzodioxole Acid 46.4 Competitive

Insight: Compound c27 (a hybrid) outperforms the standard Kojic Acid by ~5-fold, validating the

strategy of linking the benzodioxole head to a hydrophobic tail to occupy the full length of the
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enzyme's active site tunnel [5, 6].

Part 3: Mechanistic Visualization
Diagram 1: Tyrosinase Inhibition Logic
The following diagram illustrates how the benzodioxole scaffold blocks the enzymatic pathway

compared to natural substrates.
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Caption: The benzodioxole ring mimics the L-DOPA structure to enter the active site but lacks

the free hydroxyl groups required for oxidation, effectively "jamming" the catalytic cycle.

Part 4: Experimental Protocols
Protocol A: Green Synthesis of 3-(1,3-benzodioxol-5-
yl)acrylic Acid (MDCA)
Standard Knoevenagel condensations often use toxic pyridine. This "Green Chemistry"

protocol uses L-proline as a catalyst, ensuring high purity for biological testing.

Reagents:

Piperonal (1.5 mmol)

Malonic Acid (1.5 mmol)[1]

L-Proline (0.15 mmol, 10 mol%)

Ethanol (3 mL)
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Step-by-Step Workflow:

Dissolution: In a 10 mL round-bottom flask, dissolve Piperonal and Malonic Acid in Ethanol.

Catalysis: Add L-Proline. The solution should remain clear/yellow.

Reaction: Heat the mixture to 60°C with magnetic stirring for 4 hours.

Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of

the aldehyde spot (

) indicates completion.

Isolation: Evaporate ethanol under reduced pressure.

Purification: Wash the residue with cold water (removes proline and unreacted malonic acid).

Recrystallize from ethanol/water (80:20).

Yield: Expect ~80% yield of white/pale yellow crystals.

Protocol B: Tyrosinase Inhibition Assay
Self-validating system using L-DOPA as the substrate.

Materials:

Mushroom Tyrosinase (Sigma, 1000 U/mL)

L-DOPA (2.5 mM in phosphate buffer)

Phosphate Buffer (50 mM, pH 6.8)

96-well microplate reader (475 nm)

Procedure:

Blank: 140

L Buffer + 20
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L Enzyme.

Control: 120

L Buffer + 20

L Enzyme + 20

L Solvent (DMSO).

Test: 120

L Buffer + 20

L Enzyme + 20

L Benzodioxole Cinnamate (varying conc.).

Incubation: Incubate at 25°C for 10 minutes.

Initiation: Add 40

L L-DOPA to all wells.

Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for

10 minutes.

Calculation:

.

Diagram 2: Synthesis Logic Flow
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Caption: Divergent synthesis strategy from the core MDCA scaffold to target-specific

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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